1-Methylcyclohepta[b]pyrrol-2(1H)-one
Description
1-Methylcyclohepta[b]pyrrol-2(1H)-one is a seven-membered heterocyclic compound featuring a fused pyrrolone ring system with a methyl substituent at the 1-position. Its molecular formula is C₁₀H₁₃NO, with an average molecular mass of 163.22 g/mol. The compound’s structure combines the conformational flexibility of a cycloheptane ring with the electronic characteristics of a lactam, making it a subject of interest in medicinal chemistry and synthetic organic studies.
Properties
CAS No. |
3336-87-6 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-methylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C10H9NO/c1-11-9-6-4-2-3-5-8(9)7-10(11)12/h2-7H,1H3 |
InChI Key |
UDVIANBLGNJHHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=CC2=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohepta[b]pyrrol-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of pyrrole aldehydes with organic acids, followed by cyclization. This method typically requires the use of a catalyst and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of 1-Methylcyclohepta[b]pyrrol-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 1-Methylcyclohepta[b]pyrrol-2(1H)-one exhibit significant anticancer properties. For instance, certain pyrrole-based chalcones synthesized from this compound have shown selective cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) . These compounds were evaluated using MTT assays, revealing their potential as effective anticancer agents compared to standard treatments like cisplatin.
Antifungal Properties
Research has identified specific derivatives of 1-Methylcyclohepta[b]pyrrol-2(1H)-one that possess potent antifungal activity against strains such as Candida krusei. In comparative studies, these compounds outperformed traditional antifungal agents like ketoconazole in terms of efficacy . Flow cytometry analyses indicated that these compounds induced significant cell death in fungal cells, suggesting a mechanism that warrants further investigation.
Antimicrobial Applications
The compound has also been explored for its antimicrobial properties. Novel pyrrole analogs derived from 1-Methylcyclohepta[b]pyrrol-2(1H)-one have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, addressing the urgent need for new treatments in the face of rising antibiotic resistance . These compounds demonstrated low minimum inhibitory concentrations (MICs), indicating their effectiveness as potential antimycobacterial agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Methylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key Differences and Implications
- Ring Size and Flexibility: Cyclohepta[b]pyrrolones (7-membered ring) exhibit greater conformational flexibility compared to cyclopenta[b]pyrrolones (5-membered ring), which are more rigid. This impacts their binding to biological targets and synthetic accessibility . The methano bridge in 1-phenylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one introduces stereochemical complexity, enabling high diastereoselectivity (>20:1) during synthesis .
- Substituent Effects: Methyl vs. Electron-Withdrawing Groups: Nitrophenyl-substituted pyrrolones (e.g., compound 35 in ) demonstrate enhanced antiestrogenic activity due to electron-withdrawing effects, which stabilize charge-transfer interactions .
Synthetic Methods :
- Alkylation of cyclohepta[b]pyrrolones typically yields 1- or 3-substituted derivatives. For example, benzylation produces 1-benzyl or 3-benzyl isomers, with the former showing superior pharmacological activity in some cases .
- Irradiation-assisted synthesis (e.g., for 21 in ) enables efficient cyclization and purification via silica gel chromatography .
Biological Activity
1-Methylcyclohepta[b]pyrrol-2(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of 1-Methylcyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. The compound can be derived from pyrrole and cycloheptanone through a series of condensation and reduction reactions. Various synthetic routes have been explored to optimize yield and purity, including the use of catalysts and different solvent systems.
Anticancer Activity
Research indicates that derivatives of pyrrole, including 1-Methylcyclohepta[b]pyrrol-2(1H)-one, exhibit significant anticancer properties. For instance, a study reported that pyrrole-based compounds showed potent activity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through mitochondrial pathways and inhibition of tubulin polymerization .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Methylcyclohepta[b]pyrrol-2(1H)-one | A549 | <0.5 | Induction of apoptosis |
| Pyrrole derivative X | HepG2 | 0.08–0.41 | G2/M phase arrest, mitochondrial pathway |
| Pyrrole derivative Y | C6 (rat glioma) | <500 | Inhibition of tubulin polymerization |
Antimicrobial Activity
In addition to anticancer effects, 1-Methylcyclohepta[b]pyrrol-2(1H)-one has shown promising antimicrobial activity. Studies have indicated that certain pyrrole derivatives possess significant antifungal properties against Candida species. For example, compounds structurally related to this class have been tested against Candida krusei, showing enhanced efficacy compared to standard antifungal agents like ketoconazole .
Structure-Activity Relationship (SAR)
The biological activity of 1-Methylcyclohepta[b]pyrrol-2(1H)-one is influenced by its structural components. Modifications in the pyrrole ring or substituents on the cycloheptane moiety can significantly alter its pharmacological profile. For instance, the introduction of electron-withdrawing groups has been shown to enhance protein binding affinity and overall biological activity .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Alkyl substitutions | Improved solubility |
| Aromatic ring substitutions | Enhanced selectivity for targets |
Case Studies
Several case studies highlight the therapeutic potential of pyrrole derivatives:
- Case Study 1 : A compound similar to 1-Methylcyclohepta[b]pyrrol-2(1H)-one was evaluated for its effects on human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
- Case Study 2 : In vivo studies indicated that specific derivatives exhibited anti-inflammatory effects in chronic pain models, suggesting potential applications in pain management .
Q & A
Q. What are the primary synthetic routes for 1-Methylcyclohepta[b]pyrrol-2(1H)-one, and how can reaction conditions be optimized for yield improvement?
The alkylation of cyclohepta[b]pyrrolone derivatives is a key method. For example, benzylation using benzyl halides under basic conditions produces 1-alkyl derivatives. Optimization involves controlling reaction time, temperature, and stoichiometry to minimize side products like 1,3-dibenzyl derivatives. Using anhydrous solvents (e.g., DMF) and inert atmospheres enhances reproducibility. Monitoring via TLC or HPLC ensures reaction progress .
Q. How is the structural integrity of 1-Methylcyclohepta[b]pyrrol-2(1H)-one confirmed post-synthesis?
Characterization employs:
- NMR : and NMR identify substituent positions and confirm methylation.
- UV-Vis Spectroscopy : Detects tautomeric forms (e.g., enol-keto tautomerism) in ethanol solutions, with absorption peaks at ~250–300 nm .
- X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for verifying cis/trans isomerism in derivatives .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight 1-benzyl derivatives as potent analgesics and anti-inflammatory agents. In vivo models (e.g., rodent pain assays) show reduced edema and nociceptive responses. Activity correlates with alkyl chain length and electron-withdrawing groups on the benzyl moiety .
Advanced Research Questions
Q. How does tautomerism in 1-Methylcyclohepta[b]pyrrol-2(1H)-one affect its stability and reactivity?
The compound exists in equilibrium between enol and keto tautomers (Fig. 1 in ). The enol form dominates in polar protic solvents (e.g., ethanol), influencing reactivity in nucleophilic substitutions. Stabilizing the keto tautomer via hydrogen-bonding solvents (e.g., DMSO) enhances electrophilic attack at the pyrrolone carbonyl .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
Key SAR findings:
- Alkylation Position : 1-Substitution (e.g., benzyl) improves analgesic activity vs. 3-substitution.
- Electron-Deficient Groups : Nitro or trifluoromethyl groups on the benzyl ring enhance anti-inflammatory potency by 40–60%.
- Steric Effects : Bulky substituents reduce activity, suggesting a compact binding pocket in target enzymes .
Q. What analytical challenges arise in quantifying 1-Methylcyclohepta[b]pyrrol-2(1H)-one in biological matrices?
Challenges include:
Q. How do computational models predict the pharmacological mechanism of action?
Docking studies suggest interaction with:
Q. What scalability challenges exist in transitioning from lab-scale to industrial synthesis?
Key issues:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
